![molecular formula C24H19N5O B2609857 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 1788678-42-1](/img/structure/B2609857.png)
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
The compound “4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains two imidazole rings, which are five-membered planar rings with two non-adjacent nitrogen atoms . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of substituted imidazoles has been a subject of intense research for numerous decades . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of two imidazole rings and a benzamide group. The imidazole rings are five-membered planar rings with two non-adjacent nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Nonaqueous Capillary Electrophoresis
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the method's promise for quality control in pharmaceutical analysis due to its simplicity, effectiveness, and low cost (Ye et al., 2012).
Synthesis of Guanidine Derivative
Another research focused on the synthesis of a guanidine derivative, showcasing the chemical's potential in various applications due to its unique structure and properties (Balewski & Kornicka, 2021).
Antibacterial Activity
The synthesis of novel imidazo[1,2-a]pyridine derivatives and their evaluation for antibacterial activity highlight the compound's potential in developing new antibacterial agents. This research indicates the significance of structural activity relationships in designing effective antimicrobial compounds (Budumuru, Golagani, & Kantamreddi, 2018).
Thermolysis and Mechanistic Studies
Research on the thermolysis of N-arylbenzamidoximes, leading to the formation of anilide, oxazole, and imidazole derivatives, provides insights into the mechanisms of chemical transformations, which could be pivotal in synthetic chemistry applications (Gaber & Taib, 2016).
Synthesis and Characterization of Benzimidazole Derivatives
The study on the synthesis, characterization, and biological activity of novel benzimidazole derivatives showcases the interdisciplinary nature of chemical research, merging synthetic chemistry with biological testing to discover compounds with potential therapeutic uses (Jafar, Vijayakumar, Venkatraman, & Venkatesh, 2010).
Future Directions
The future directions in the research of this compound could involve exploring its potential applications in various fields such as pharmaceutical chemistry, given the significance of imidazole rings in these areas . Further studies could also focus on the development of more efficient synthesis methods and the exploration of its mechanism of action .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-b]pyridazine diaryl urea derivatives, have shown significant anti-proliferative activity, especially against non-small cell lung cancer cells . These compounds have exhibited mTOR inhibitory activity , suggesting that the mTOR pathway could be a potential target of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide.
Mode of Action
If we consider the mtor inhibitory activity of structurally similar compounds , it can be hypothesized that this compound might interact with the mTOR pathway, inhibiting its function and leading to anti-proliferative effects.
Biochemical Pathways
The compound this compound, based on the potential mTOR inhibitory activity, could affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to anti-proliferative effects and potential anti-cancer activity .
Pharmacokinetics
For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole significantly improved solubility in aqueous media . This suggests that structural modifications can influence the pharmacokinetic properties of imidazole-based compounds.
Result of Action
Based on the potential mtor inhibitory activity, it can be hypothesized that this compound might lead to the inhibition of cell proliferation, particularly in cancer cells .
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c30-24(19-10-8-18(9-11-19)15-28-14-12-25-17-28)27-21-6-2-1-5-20(21)22-16-29-13-4-3-7-23(29)26-22/h1-14,16-17H,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEFJWSSMROSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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